Cas no 380349-02-0 (4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid)

4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-(2-morpholin-4-yl-phenylsulfamoyl)-benzoic acid
- 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid
- Z45660363
- 380349-02-0
- HMS2647C09
- 4-chloro-3-[(2-morpholin-4-ylphenyl)sulfamoyl]benzoic Acid
- Oprea1_792993
- AKOS000115008
- CS-0218286
- AB00584618-02
- CHEMBL1585376
- DTXSID201168033
- FQA34902
- G25901
- EN300-00516
- 4-Chloro-3-[[[2-(4-morpholinyl)phenyl]amino]sulfonyl]benzoic acid
- 4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoicacid
- SMR000370600
- 4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
- MLS000760652
-
- Inchi: InChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(21)22)11-16(13)26(23,24)19-14-3-1-2-4-15(14)20-7-9-25-10-8-20/h1-6,11,19H,7-10H2,(H,21,22)
- InChI Key: YLPZYQLDYVCOSH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 396.0546705Da
- Monoisotopic Mass: 396.0546705Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 104Ų
4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR019HB2-100mg |
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 95% | 100mg |
$160.00 | 2025-02-14 | |
Enamine | EN002-7182-0.1g |
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 95% | 0.1g |
$98.0 | 2023-10-28 | |
1PlusChem | 1P019H2Q-10g |
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 95% | 10g |
$2031.00 | 2023-12-17 | |
Enamine | EN002-7182-2.5g |
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 95% | 2.5g |
$726.0 | 2023-10-28 | |
Enamine | EN300-00516-0.25g |
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 95% | 0.25g |
$142.0 | 2023-07-04 | |
Aaron | AR019HB2-250mg |
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 95% | 250mg |
$221.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288956-250mg |
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 98% | 250mg |
¥3322.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288956-500mg |
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 98% | 500mg |
¥6823.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288956-1g |
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 98% | 1g |
¥10011.00 | 2024-05-16 | |
Enamine | EN300-00516-0.05g |
4-chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid |
380349-02-0 | 95% | 0.05g |
$66.0 | 2023-07-04 |
4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid Related Literature
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid
Introduction to 4-Chloro-3-{2-(Morpholin-4-yl)phenylsulfamoyl}benzoic Acid (CAS No. 380349-02-0)
4-Chloro-3-{2-(Morpholin-4-yl)phenylsulfamoyl}benzoic acid (CAS No. 380349-02-0) is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of various cellular processes including cell growth, differentiation, and immune response. This compound has garnered significant attention in recent years due to its potential therapeutic applications in the treatment of fibrotic diseases, cancer, and inflammatory disorders.
The chemical structure of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid features a benzoic acid core with a chloro substituent at the 4-position and a sulfamoyl group attached to the 3-position. The sulfamoyl group is further functionalized with a morpholine ring linked to a phenyl moiety. This unique structural arrangement confers the compound with high selectivity and potency in inhibiting TGF-β signaling, making it a valuable tool in both academic research and drug development.
Recent studies have highlighted the importance of TGF-β signaling in various pathological conditions. For instance, excessive TGF-β activity has been implicated in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and liver cirrhosis. In these conditions, TGF-β promotes the excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. 4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid has been shown to effectively block this process by inhibiting the activation of TGF-β receptors and downstream signaling pathways.
In addition to its anti-fibrotic properties, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid has demonstrated promising anti-cancer effects. Preclinical studies have shown that this compound can inhibit the growth and metastasis of various cancer types, including breast cancer, lung cancer, and pancreatic cancer. The mechanism underlying these effects involves the suppression of TGF-β-mediated epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. By blocking EMT, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid can prevent cancer cells from acquiring invasive properties and spreading to distant organs.
The anti-inflammatory properties of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid have also been explored in several studies. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and chronic obstructive pulmonary disease (COPD). TGF-β plays a crucial role in modulating immune responses and maintaining immune homeostasis. By inhibiting TGF-β signaling, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid can reduce inflammation and promote tissue repair.
The pharmacokinetic profile of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for chronic administration. Additionally, it has shown low toxicity in animal models, further supporting its safety profile for clinical use.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid in various indications. Early results from phase I trials have been encouraging, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. Ongoing phase II trials are focusing on specific disease areas such as IPF and advanced solid tumors.
In conclusion, 4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid (CAS No. 380349-02-0) is a promising compound with broad therapeutic potential due to its ability to selectively inhibit TGF-β signaling. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both research and clinical settings. As ongoing studies continue to elucidate its mechanisms of action and clinical efficacy, this compound holds significant promise for improving patient outcomes in a variety of diseases.
380349-02-0 (4-chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid) Related Products
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
